molecular formula C16H13ClFNO3 B2815885 4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1359466-46-8

4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2815885
CAS RN: 1359466-46-8
M. Wt: 321.73
InChI Key: RYOUYKVNVBEXMV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzoxazepin ring, along with the attached methoxy and 2-chloro-4-fluorophenyl groups. The presence of these functional groups would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. The benzoxazepin ring might undergo reactions typical of heterocyclic compounds, while the methoxy and 2-chloro-4-fluorophenyl groups might also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoxazepin ring, the methoxy group, and the 2-chloro-4-fluorophenyl group would all contribute to its properties .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The benzoxazepinone scaffold, represented by this compound, has attracted attention in medicinal chemistry. Researchers explore its potential as a lead compound for designing novel drugs. Key areas include:

Molecular Docking Studies

In silico studies play a crucial role in drug discovery. Researchers use molecular docking simulations to predict the binding affinity of this compound and its derivatives with specific protein targets. For instance, compounds 7c and 7h were found to have strong binding affinity .

Microwave-Assisted Organic Synthesis

Microwave irradiation has emerged as an efficient tool for organic synthesis. Researchers have successfully synthesized benzoxazepinone derivatives using copper(II) acetate as a catalyst under microwave conditions. This method accelerates reaction rates, reduces reaction time, and enhances yields .

Neurological Disorders Research

Benzoxazepinones have shown promise in neurological disorders such as Alzheimer’s disease. Investigating their neuroprotective properties is an active area of research .

Chemical Biology and Enzyme Inhibition

The compound’s derivatives may inhibit specific enzymes, such as protein kinase C isozymes or p38 mitogen-activated protein kinase. These interactions can have implications for disease treatment .

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

4-(2-chloro-4-fluorophenyl)-9-methoxy-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-21-14-4-2-3-10-8-19(15(20)9-22-16(10)14)13-6-5-11(18)7-12(13)17/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOUYKVNVBEXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=O)N(C2)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloro-4-fluorophenyl)-9-methoxy-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

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